

Propyl Isocyanate: A Comprehensive Spectroscopic Analysis

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Compound of Interest

Compound Name: *Propyl isocyanate*

Cat. No.: B093283

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This technical guide provides an in-depth analysis of the spectral data for **propyl isocyanate** (CAS No. 110-78-1), a key reagent in organic synthesis.^{[1][2]} The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational resource for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The structural elucidation of **propyl isocyanate** is reliant on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and mass spectrometry.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.25	Triplet	2H	-CH ₂ -NCO
1.65	Sextet	2H	-CH ₂ -CH ₂ -NCO
0.95	Triplet	3H	CH ₃ -

Note: Data is typically recorded in CDCl_3 . Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
128.5	$-\text{N}=\text{C}=\text{O}$
45.0	$-\text{CH}_2\text{-NCO}$
23.5	$-\text{CH}_2\text{-CH}_2\text{-NCO}$
11.0	$\text{CH}_3\text{-}$

Note: Data is typically recorded in CDCl_3 . Chemical shifts are referenced to the solvent peak.[\[3\]](#)

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm^{-1})	Intensity	Assignment
2275	Strong, Sharp	$-\text{N}=\text{C}=\text{O}$ Asymmetric Stretch
2965, 2875	Medium	C-H Aliphatic Stretch
1465	Medium	C-H Bend

Note: The strong, sharp absorption band around 2275 cm^{-1} is highly characteristic of the isocyanate functional group.[\[4\]](#)

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
85	100	$[\text{M}]^+$ (Molecular Ion)
56	High	$[\text{M} - \text{C}_2\text{H}_5]^+$
42	High	$[\text{C}_2\text{H}_4\text{N}]^+$
29	High	$[\text{C}_2\text{H}_5]^+$

Note: Mass spectrometry data can be obtained via gas chromatography-mass spectrometry (GC-MS).^[5] The molecular weight of **propyl isocyanate** is 85.10 g/mol .^[5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) environments in the **propyl isocyanate** molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized.

Sample Preparation:

- A solution of **propyl isocyanate** (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0.00 ppm).^[6]

¹H NMR Acquisition:

- The spectrometer is tuned to the proton frequency.
- A standard one-pulse sequence is used to acquire the spectrum.
- Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

- The spectrometer is tuned to the carbon frequency.
- A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

- A larger number of scans is typically required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.[7]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **propyl isocyanate**, particularly the characteristic isocyanate group.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

- For a neat liquid sample, a drop of **propyl isocyanate** is placed between two salt plates (e.g., NaCl or KBr).
- Alternatively, a solution of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl_4) can be prepared and analyzed in a liquid cell.

Data Acquisition:

- A background spectrum of the salt plates or the solvent is recorded.
- The sample spectrum is then acquired.
- The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).[8]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **propyl isocyanate**.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

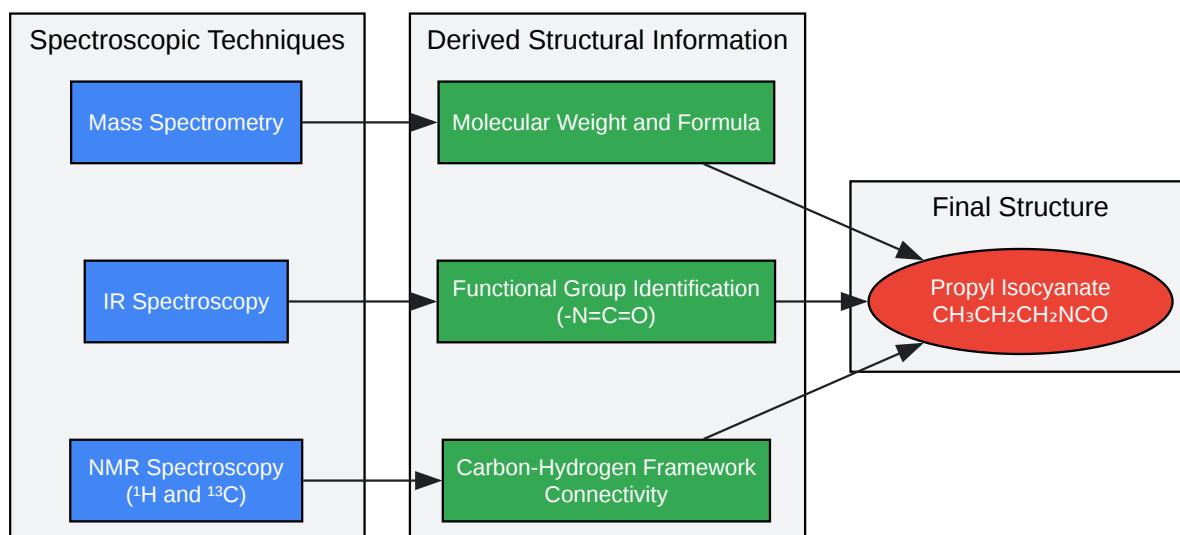
- A dilute solution of **propyl isocyanate** is prepared in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

Data Acquisition:

- The sample is injected into the GC, where it is vaporized and separated from any impurities.
- The separated compound then enters the mass spectrometer.
- In the ion source (e.g., electron impact ionization), the molecules are ionized and fragmented.
- The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.
- The resulting mass spectrum is a plot of relative ion abundance versus m/z.^[5]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for the elucidation of the **propyl isocyanate** structure.



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Caption: Workflow of Spectroscopic Elucidation.

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